molecular formula C17H12ClFN2O B2797183 1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1006472-09-8

1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2797183
CAS No.: 1006472-09-8
M. Wt: 314.74
InChI Key: VDHDGOFTBZBPRW-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C17H12ClFN2O and its molecular weight is 314.74. The purity is usually 95%.
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Biological Activity

1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antibacterial, and potential neuroactive properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H12_{12}ClFN2_2O, with a molecular weight of 314.75 g/mol. The presence of the chloro and fluorine substituents on the benzyl ring contributes to its biological activity.

PropertyValue
Molecular FormulaC17_{17}H12_{12}ClFN2_2O
Molecular Weight314.75 g/mol
CAS Number492426-26-3

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study, derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to dexamethasone, a standard anti-inflammatory drug .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been extensively studied. Compounds in this class have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. For example, one study reported that certain pyrazole derivatives exhibited MIC values as low as 50 µg/mL against these pathogens .

Neuroactive Properties

Recent studies have highlighted the neuroactive potential of pyrazoles. Specifically, this compound has been linked to calcium release from the endoplasmic reticulum in neuronal cells, suggesting its role in modulating neuronal activity . This mechanism may position it as a candidate for further investigation in neuropharmacology.

Case Study 1: Anti-inflammatory Effects

In a comparative study assessing various pyrazole derivatives for anti-inflammatory activity, this compound was evaluated alongside traditional anti-inflammatories. The results indicated that this compound had superior COX inhibitory activity compared to indomethacin, with an IC50_{50} value significantly lower than that of the reference drug .

Case Study 2: Antibacterial Efficacy

A series of synthesized pyrazole derivatives were tested against multiple bacterial strains. One derivative demonstrated a notable reduction in bacterial growth at concentrations as low as 25 µg/mL against Klebsiella pneumoniae, indicating strong antibacterial potential .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is heavily influenced by their structural components. Substituents on the phenyl rings can enhance or diminish activity. For instance, the presence of electron-withdrawing groups like chlorine and fluorine has been correlated with increased potency against inflammatory pathways and bacterial resistance mechanisms .

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
ChlorineIncreases anti-inflammatory activity
FluorineEnhances antibacterial properties
Alkyl groupsModulate lipophilicity and bioavailability

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O/c18-16-8-15(19)7-6-13(16)9-21-10-14(11-22)17(20-21)12-4-2-1-3-5-12/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHDGOFTBZBPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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